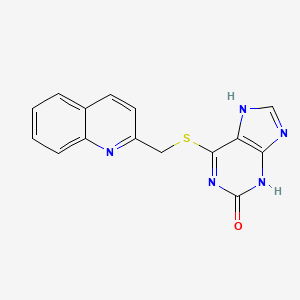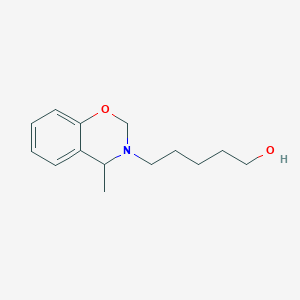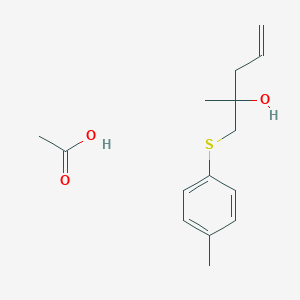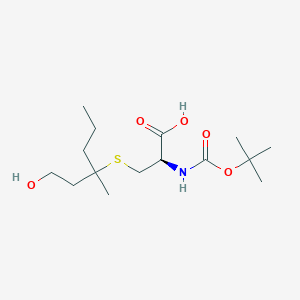![molecular formula C15H10ClNO2S2 B12610964 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- CAS No. 650635-70-4](/img/structure/B12610964.png)
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s structure includes a benzothiazole ring substituted with a 4-chlorophenylthio group and two methyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a 4-chlorophenylthio group. This can be achieved using a chlorophenylthiol reagent under appropriate conditions.
Chemical Reactions Analysis
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound’s potential as an antitumor agent is being explored.
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
650635-70-4 |
|---|---|
Molecular Formula |
C15H10ClNO2S2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3 |
InChI Key |
AZRFRITZSGOYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)

![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)

![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)

![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

